molecular formula C11H15NO B14838062 4-Cyclopropoxy-N,3-dimethylaniline

4-Cyclopropoxy-N,3-dimethylaniline

Cat. No.: B14838062
M. Wt: 177.24 g/mol
InChI Key: HTFVEFJDHSEJBP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,3-dimethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropoxy group attached to the nitrogen atom and a dimethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,3-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the cyclopropoxy derivative. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the use of dimethylaniline as a starting material. The dimethylaniline can be reacted with cyclopropyl chloride in the presence of a base to form the desired product. This reaction is also carried out in an organic solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions. The process typically employs continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-Cyclopropoxy-N,3-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,3-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom. It is used as a precursor in the synthesis of dyes and other organic compounds.

    4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline: A structurally similar compound with an additional isopropyl group. It exhibits different chemical and biological properties due to the presence of the isopropyl group.

Uniqueness

4-Cyclopropoxy-N,3-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclopropyloxy-N,3-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-7-9(12-2)3-6-11(8)13-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3

InChI Key

HTFVEFJDHSEJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)OC2CC2

Origin of Product

United States

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